![molecular formula C25H22N4O5S B2626383 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1251551-31-1](/img/no-structure.png)

3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

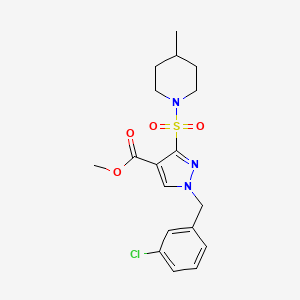

3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

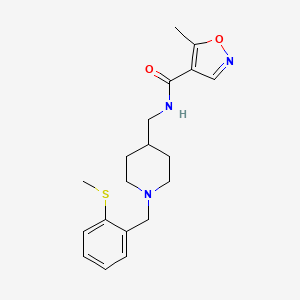

Anticancer Applications : Compounds with a piperazine substituent, such as those studied by Kostyantyn Turov (2020), have shown significant anticancer activity against various cancer cell lines. This suggests potential applications of similar compounds in cancer treatment.

PET Imaging Agents : Xiaohong Wang et al. (2018) developed compounds for positron emission tomography (PET) imaging, potentially useful in neuroinflammation studies. The synthesis of these compounds, including N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, indicates the role of such chemicals in advanced medical imaging techniques (Wang et al., 2018).

Antiobesity Research : Brijesh Kumar Srivastava et al. (2007) investigated diaryl dihydropyrazole-3-carboxamides, which showed significant body weight reduction in vivo, suggesting their potential in antiobesity treatments (Srivastava et al., 2007).

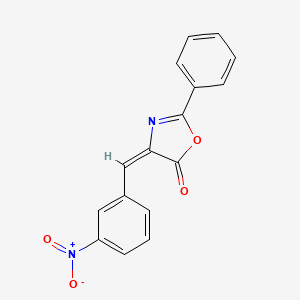

X-ray Structure Characterisation : Hong-Shui Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing piperazine moiety, with their structures confirmed by X-ray crystal analysis. This highlights the compound's relevance in structural chemistry and molecular design (Lv et al., 2013).

Antimicrobial Agents : M. Patil et al. (2021) synthesized new piperazine derivatives with antimicrobial activity against several bacterial and fungal strains. This demonstrates the potential of such compounds in the development of new antimicrobial agents (Patil et al., 2021).

Antiproliferative Activity : A. K. Ajeesh Kumar et al. (2016) designed novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs. They displayed good anticancer activity against HeLa cell line, indicating their potential in cancer therapy (Kumar et al., 2016).

作用機序

Target of Action

Compounds with a piperazine moiety, like “3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide”, often interact with G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors . These receptors play crucial roles in various physiological processes including mood regulation, appetite, and sleep.

Mode of Action

The compound might bind to these receptors and modulate their activity. The specific mode of action (agonist, antagonist, etc.) would depend on the exact nature of the interaction between the compound and the receptor .

Biochemical Pathways

Upon binding to its target, the compound could influence several biochemical pathways. For instance, if it acts on serotonin receptors, it could affect the serotonin signaling pathway, leading to changes in mood and behavior .

Pharmacokinetics

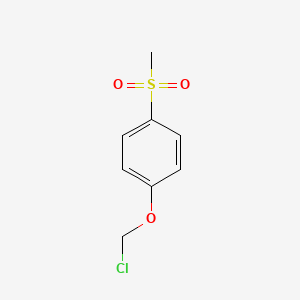

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The presence of the ethoxyphenyl and piperazine groups might influence its absorption and distribution in the body. Without specific studies, it’s hard to predict the exact pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific receptors it targets and the pathways it influences. For example, modulation of serotonin receptors could lead to changes in neuronal firing patterns and ultimately influence behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain enzymes in the body could metabolize the compound, potentially affecting its activity .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide' involves the reaction of 4-(2-ethoxyphenyl)piperazine with sulfonyl chloride, followed by reaction with N-methyl-1-propyl-1H-pyrazole-4-carboxylic acid and subsequent amidation.", "Starting Materials": [ "4-(2-ethoxyphenyl)piperazine", "sulfonyl chloride", "N-methyl-1-propyl-1H-pyrazole-4-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "4-(2-ethoxyphenyl)piperazine is reacted with sulfonyl chloride in the presence of N,N-dimethylformamide and triethylamine to form 4-(2-ethoxyphenyl)piperazine-1-sulfonyl chloride.", "The resulting sulfonyl chloride is then reacted with N-methyl-1-propyl-1H-pyrazole-4-carboxylic acid in the presence of diisopropylethylamine and ethyl acetate to form the desired compound, 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide.", "The final product is isolated by filtration and washed with water, followed by treatment with sodium bicarbonate and brine to remove impurities." ] } | |

CAS番号 |

1251551-31-1 |

分子式 |

C25H22N4O5S |

分子量 |

490.53 |

IUPAC名 |

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O5S/c1-3-33-19-6-4-5-17(13-19)23-26-21(34-27-23)15-28-20-11-12-35-22(20)24(30)29(25(28)31)14-16-7-9-18(32-2)10-8-16/h4-13H,3,14-15H2,1-2H3 |

InChIキー |

KRDZVVOEGTWWIT-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2626301.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)

![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)

![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2626314.png)

![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)